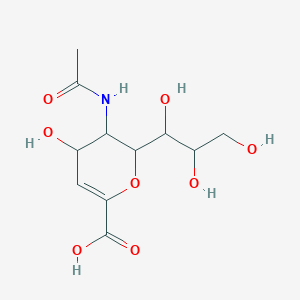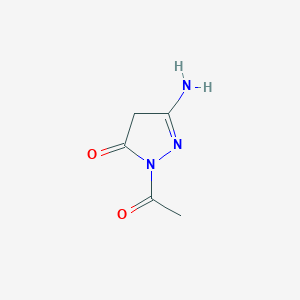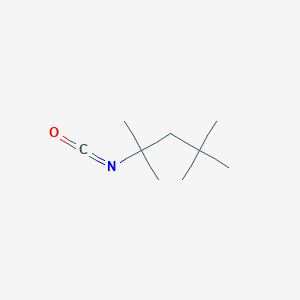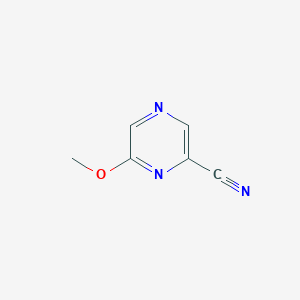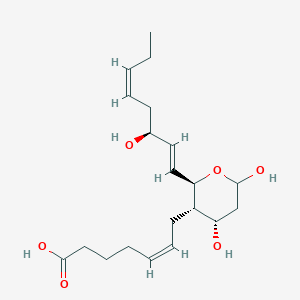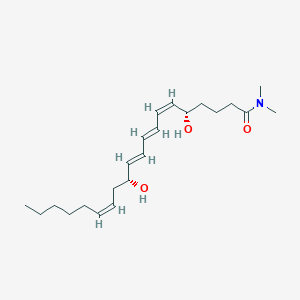
Amide de diméthyle de leucotriène B4
Vue d'ensemble
Description
L’amide diméthylique du leucotriène B4 est un composé de formule moléculaire C22H37NO3. Il est connu pour son rôle d'immunomodulateur, stimulant la contraction d'entités pulmonaires de cobaye isolées et la migration des neutrophiles humains . Ce composé est un dérivé du leucotriène B4, un puissant chimioattractant lipidique impliqué dans les réponses inflammatoires.
Applications De Recherche Scientifique
Leukotriene B4 dimethyl amide has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of leukotriene derivatives.
Biology: The compound is utilized to investigate the role of leukotrienes in immune responses and inflammation.
Medicine: Leukotriene B4 dimethyl amide is explored for its potential anti-inflammatory properties and its ability to modulate immune cell behavior.
Industry: It is used in the development of pharmaceuticals targeting leukotriene pathways
Mécanisme D'action
Target of Action
Leukotriene B4 dimethyl amide primarily targets the Leukotriene B4 receptor 1 (BLT1) . BLT1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment . It is expressed exclusively in the immune system .
Mode of Action
Leukotriene B4 dimethyl amide, as an immunomodulator, stimulates the contraction of isolated guinea pig lung entities . It also stimulates human neutrophil migration . The binding of Leukotriene B4 (LTB4) to its receptors (BLT1 and BLT2) activates leukocytes and prolongs their survival .
Biochemical Pathways
Leukotrienes are a family of eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . Leukotrienes use lipid signaling to convey information to either the cell producing them (autocrine signaling) or neighboring cells (paracrine signaling) in order to regulate immune responses .
Result of Action
The result of Leukotriene B4 dimethyl amide’s action is the modulation of immune responses. By binding to the BLT1 receptor, it stimulates the contraction of isolated guinea pig lung entities and human neutrophil migration . This leads to the activation of leukocytes and prolongation of their survival , which can have significant effects on the body’s immune response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Leukotriene B4 dimethyl amide. For instance, the environment’s influence on the epigenome can affect genome function, which in turn can impact the effectiveness of the compound
Analyse Biochimique
Biochemical Properties
Leukotriene B4 dimethyl amide plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the Leukotriene B4 receptor, where it acts as an antagonist . This interaction inhibits the binding of Leukotriene B4 to its receptor, thereby modulating the inflammatory response. Additionally, Leukotriene B4 dimethyl amide has been shown to inhibit the degranulation of human neutrophils and the release of lysozyme from rat polymorphonuclear leukocytes .
Cellular Effects
Leukotriene B4 dimethyl amide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce reactive oxygen species (ROS) generation and leukocyte adherence during acute hypoxia . This reduction in ROS generation and leukocyte adherence highlights its potential anti-inflammatory properties. Furthermore, Leukotriene B4 dimethyl amide has been shown to inhibit the migration of human neutrophils, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of action of Leukotriene B4 dimethyl amide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as an antagonist of the Leukotriene B4 receptor on guinea pig lung membranes, inhibiting the receptor’s activation and subsequent inflammatory response . Additionally, it inhibits the degranulation of human neutrophils and the release of lysozyme from rat polymorphonuclear leukocytes by binding to specific receptors and modulating their activity . This inhibition of receptor activation and enzyme activity contributes to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leukotriene B4 dimethyl amide have been observed to change over time. Studies have shown that it remains stable under specific storage conditions and retains its activity for extended periods . Its long-term effects on cellular function have been less extensively studied.
Dosage Effects in Animal Models
The effects of Leukotriene B4 dimethyl amide vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, it may lead to toxic effects, including increased ROS generation and leukocyte adherence . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
Leukotriene B4 dimethyl amide is involved in various metabolic pathways, including the arachidonic acid pathway. It interacts with enzymes such as 5-lipoxygenase and Leukotriene A4 hydrolase, which are involved in the synthesis of Leukotriene B4 . By inhibiting these enzymes, Leukotriene B4 dimethyl amide reduces the production of pro-inflammatory mediators, thereby modulating the inflammatory response. Additionally, it affects metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Leukotriene B4 dimethyl amide is transported and distributed through specific transporters and binding proteins. It has been shown to interact with lipid-binding proteins, which facilitate its transport to target sites . This interaction with transporters and binding proteins ensures its effective distribution within cells and tissues, allowing it to exert its biological effects.
Subcellular Localization
Leukotriene B4 dimethyl amide exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to the plasma membrane, where it interacts with its receptor and other signaling molecules . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and function within the cell .
Méthodes De Préparation
La synthèse de l'amide diméthylique du leucotriène B4 implique la modification du leucotriène B4Les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas largement documentées, mais le processus implique généralement des techniques de synthèse organique telles que les réactions de formation d'amide .
Analyse Des Réactions Chimiques
L'amide diméthylique du leucotriène B4 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.
Réduction : Les réactions de réduction peuvent modifier les doubles liaisons à l'intérieur de la molécule.
Applications de recherche scientifique
L'amide diméthylique du leucotriène B4 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé pour étudier les propriétés chimiques et les réactions des dérivés du leucotriène.
Biologie : Le composé est utilisé pour étudier le rôle des leucotriènes dans les réponses immunitaires et l'inflammation.
Médecine : L'amide diméthylique du leucotriène B4 est explorée pour ses propriétés anti-inflammatoires potentielles et sa capacité à moduler le comportement des cellules immunitaires.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques ciblant les voies du leucotriène
Mécanisme d'action
L'amide diméthylique du leucotriène B4 exerce ses effets en interagissant avec les récepteurs du leucotriène, en particulier BLT1 et BLT2. Ces récepteurs sont impliqués dans l'activation et la migration des leucocytes. La liaison de l'amide diméthylique du leucotriène B4 à ces récepteurs déclenche une cascade de voies de signalisation intracellulaires, y compris l'activation des protéines G et des effecteurs en aval tels que la phospholipase C et la protéine kinase C .
Comparaison Avec Des Composés Similaires
L'amide diméthylique du leucotriène B4 est unique par rapport aux autres dérivés du leucotriène en raison de ses modifications spécifiques. Les composés similaires comprennent :
Leucotriène B4 : Le composé parent, connu pour ses effets inflammatoires puissants.
20-Carboxy-leucotriène B4 : Un dérivé avec un groupe acide carboxylique.
(5S,6S)-DiHETE : Un autre dérivé du leucotriène avec des schémas d'hydroxylation différents.
Ces composés partagent des activités biologiques similaires mais diffèrent par leurs structures chimiques et leurs effets spécifiques sur les récepteurs du leucotriène.
Propriétés
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJRTSLPWQUASB-UKODYPNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135236 | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene B4 dimethylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83024-92-4 | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83024-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leukotriene B4 dimethylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




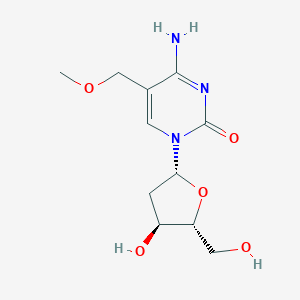



![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
